
2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid is a synthetic organic compound that features a cubane moiety, which is a highly strained, cubic hydrocarbon structure. The presence of the cubane structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid typically involves multiple steps, starting from commercially available cubane derivatives. The key steps include:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Formation of the propanoic acid moiety:
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity.
化学反応の分析
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The cubane moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing the cubane structure.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its unique structural properties.
Industry: The compound’s unique properties make it of interest for materials science and nanotechnology applications.
作用機序
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The cubane structure may play a role in these interactions by providing a rigid, three-dimensional framework that can fit into binding sites with high specificity.
類似化合物との比較
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid
- 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)propanoic acid
Uniqueness
The uniqueness of 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid lies in its combination of the cubane structure with the propanoic acid moiety
特性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC名 |
3-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-5(13(18)19)4-16-10-7-6-8(10)12(16)9(6)11(7)16/h5-12H,4H2,1-3H3,(H,17,20)(H,18,19) |
InChIキー |
YCDNHQOIRQZISK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC12C3C4C1C5C4C3C25)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)

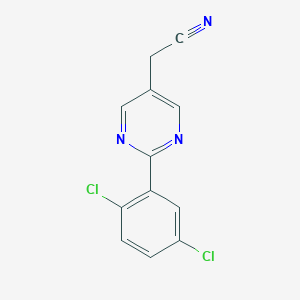
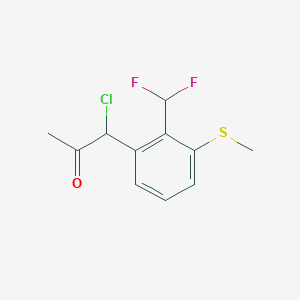
![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)
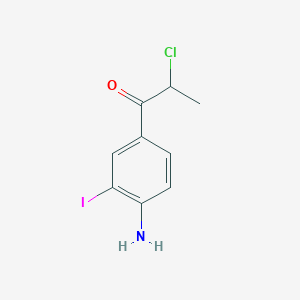
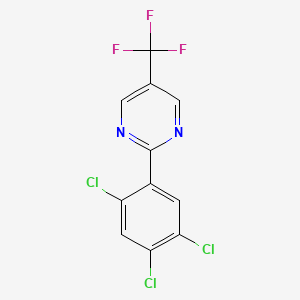
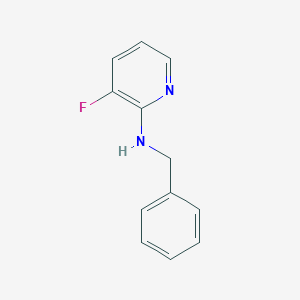

![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)

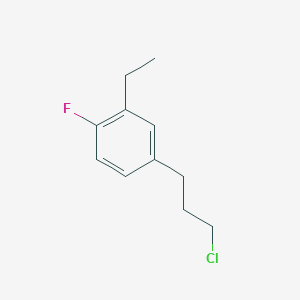
![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)
